molecular formula C19H15FN4O2 B14973713 N-(3-fluorophenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

N-(3-fluorophenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No.: B14973713
M. Wt: 350.3 g/mol
InChI Key: OZFHJKAGVBLDBU-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, an oxadiazole ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Indole Formation: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Coupling Reactions: The final step involves coupling the fluorophenyl group, oxadiazole ring, and indole moiety through amide bond formation. This can be achieved using reagents such as carbodiimides (e.g., DCC) or other coupling agents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: DCC, EDCI.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-fluorophenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.

    Biology: It is used in biological assays to study its effects on cellular processes and pathways.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets. The fluorophenyl group and oxadiazole ring may interact with enzymes or receptors, modulating their activity. The indole moiety is known for its ability to interact with various biological targets, potentially affecting signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-Dimethylphenyl)-4-(trifluoromethoxy)benzenesulfonamide
  • Benzenesulfonamide, 4-(difluoromethoxy)-N-(3,5-dimethylphenyl)

Uniqueness

N-(3-fluorophenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is unique due to its combination of a fluorophenyl group, oxadiazole ring, and indole moiety. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.

Properties

Molecular Formula

C19H15FN4O2

Molecular Weight

350.3 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide

InChI

InChI=1S/C19H15FN4O2/c1-12-22-23-19(26-12)16-10-24(17-8-3-2-7-15(16)17)11-18(25)21-14-6-4-5-13(20)9-14/h2-10H,11H2,1H3,(H,21,25)

InChI Key

OZFHJKAGVBLDBU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)F

Origin of Product

United States

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